Zinc lauroyl aspartate

Description

Contextualization of Zinc Chemistry in Biological Systems

Zinc is an essential trace element crucial for the functionality of a vast array of biological processes. wikipedia.org In biological systems, zinc exists exclusively in the +2 oxidation state (Zn(II)), rendering it redox-inert. nih.gov Its significance stems from its versatile coordination chemistry, allowing it to interact with a wide range of organic ligands, particularly the side chains of amino acids such as histidine, glutamate, aspartate, and cysteine. wikipedia.orgnih.govcolumbia.edu This interaction enables zinc to play two major roles in proteins: structural and catalytic. columbia.edubohrium.com

Structurally, zinc ions are integral to the stability of many proteins, including the well-known "zinc finger" motifs that are essential for DNA sequence recognition and gene regulation. wikipedia.orgbohrium.com Catalytically, zinc is a key component in over 300 enzymes across all enzyme classes. wikipedia.org In these enzymes, zinc often acts as a Lewis acid, polarizing substrates to facilitate nucleophilic attack or stabilizing transition states, thereby lowering the activation energy of biochemical reactions. numberanalytics.com Notable examples of zinc-dependent enzymes include carbonic anhydrase, which is vital for carbon dioxide transport, and carboxypeptidase A, involved in protein digestion. columbia.edunumberanalytics.com The coordination environment of zinc, typically tetrahedral, is finely tuned to modulate its function within each specific enzyme. columbia.edu Understanding the bioinorganic chemistry of zinc is fundamental to appreciating its ubiquitous and critical roles in life. nih.govnumberanalytics.com

Significance of Acyl Amino Acid Derivatives in Contemporary Chemical Sciences

Acyl amino acid derivatives, a class of compounds formed by the covalent linkage of a fatty acid to an amino acid, represent a significant area of contemporary chemical science. nih.gov These molecules are amphiphilic, possessing both a hydrophobic fatty acid tail and a hydrophilic amino acid head group, which imparts surfactant-like properties. Their synthesis is often achieved through the acylation of the amino group of an amino acid with an acyl chloride, a reaction known as the Schotten-Baumann reaction. cir-safety.orgresearchgate.net

The importance of these derivatives lies in their diverse applications, which stem from their biocompatibility and biodegradability, as they are derived from natural building blocks. researchgate.net They are widely used in the food, cosmetic, and pharmaceutical industries. nih.govontosight.ai In materials science, their ability to self-assemble into various nanostructures makes them valuable for applications like microencapsulation. researchgate.net In biochemistry, N-acylamides, the broader class to which these derivatives belong, are recognized for their signaling functions in various physiological processes. hmdb.ca

Furthermore, the field of biocatalysis is exploring greener synthesis routes for N-acyl amino acids, utilizing enzymes like lipases to avoid the use of toxic chemical reagents. nih.gov The versatility of acyl amino acid derivatives, from their role as intermediates in the synthesis of nonproteinogenic α-amino acids to their function as surface-active agents, underscores their prominence in modern chemical research. researchgate.netnih.gov

Current Research Trajectories for Zinc Lauroyl Aspartate

Current research involving this compound and related compounds primarily focuses on its application in material science and its potential biological activities. As the zinc salt of lauroyl aspartic acid, this compound is investigated for its utility in personal care formulations, where it is valued for its skin-conditioning and potential antimicrobial properties. ontosight.aismolecule.com

A significant area of research is the development of functionalized nanomaterials. For instance, zinc oxide (ZnO) nanoparticles, known for their biocompatibility and biodegradability, are being explored for biomedical applications. mdpi.com Research has shown that functionalizing ZnO with molecules like L-asparagine can be achieved through methods such as the solvothermal method. mdpi.com While not directly studying this compound, this line of inquiry into zinc-amino acid composites is relevant.

Another research direction investigates the synergistic effects of zinc and aspartic acid in biological systems, particularly in agricultural science. A study on maize plants under drought stress compared the efficacy of Zinc-Aspartate with Zinc Sulfate (B86663) and L-Aspartate. The findings indicated that foliar application of Zinc-Aspartate was more effective in mitigating drought stress by modulating antioxidant defenses, osmolyte accumulation, and improving photosynthetic attributes. plos.orgnih.gov The study highlighted that the chelated form, Zn-Asp, provided superior results in enhancing the concentration of chlorophyll (B73375) and essential vitamins compared to the individual components. plos.org

While direct, in-depth studies on the fundamental chemical properties and advanced applications of pure this compound are not widely published, the existing research on related zinc compounds and acyl amino acids points towards promising future investigations in areas such as biodegradable materials, drug delivery systems, and advanced agricultural formulations. mdpi.com

Interactive Data Table: Properties of N-Lauroyl-L-aspartic acid (Precursor to this compound)

| Property | Value | Source |

| Molecular Formula | C16H29NO5 | nih.gov |

| Molecular Weight | 315.41 g/mol | chemblink.com |

| Melting Point | 115-116 ºC | chemblink.com |

| Solubility in Water | 0.38 g/L (at 25 ºC) | chemblink.com |

| IUPAC Name | (2S)-2-(dodecanoylamino)butanedioic acid | nih.gov |

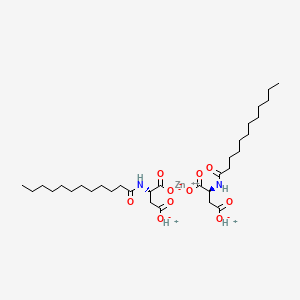

Structure

3D Structure of Parent

Properties

CAS No. |

899426-42-7 |

|---|---|

Molecular Formula |

C32H56N2O10Zn |

Molecular Weight |

694.2 g/mol |

IUPAC Name |

zinc;(2S)-2-(dodecanoylamino)butanedioate;hydron |

InChI |

InChI=1S/2C16H29NO5.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20;/h2*13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22);/q;;+2/p-2/t2*13-;/m00./s1 |

InChI Key |

YDLIIQNHXUAITG-DHHADUQMSA-L |

Isomeric SMILES |

[H+].[H+].CCCCCCCCCCCC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-].CCCCCCCCCCCC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-].[Zn+2] |

Canonical SMILES |

[H+].[H+].CCCCCCCCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-].CCCCCCCCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies for Zinc Lauroyl Aspartate

Conventional Chemical Synthesis Routes

The traditional approach to synthesizing Zinc Lauroyl Aspartate involves a two-stage process: the synthesis of the N-lauroyl-L-aspartic acid ligand followed by its reaction with a zinc salt.

Esterification and Amidation Pathways for Precursor Formation

The formation of the N-lauroyl-L-aspartic acid precursor is primarily achieved through an amidation reaction. The most common method is the Schotten-Baumann reaction, where an acyl chloride, specifically lauroyl chloride, reacts with an amino acid, in this case, aspartic acid. cir-safety.orgresearchgate.net This reaction is typically carried out in an aqueous alkaline medium. tandfonline.com The alkalinity of the medium is crucial as it neutralizes the hydrochloric acid that is formed as a major side product of the reaction. cir-safety.org

The reaction can be generalized as follows:

Lauroyl Chloride + L-Aspartic Acid (in alkaline solution) → N-Lauroyl-L-Aspartic Acid + Salt

An alternative, though less common, pathway involves the esterification of aspartic acid with lauryl alcohol, followed by amidation. However, the direct amidation with lauroyl chloride is more prevalent in industrial applications due to its efficiency.

Salt Formation Mechanisms with Zinc Precursors

Once the N-lauroyl-L-aspartic acid ligand is synthesized and purified, it is reacted with a zinc precursor to form the final product, this compound. This is essentially an acid-base reaction where the carboxylic acid groups of the N-lauroyl-L-aspartic acid react with a zinc compound.

Commonly used zinc precursors include zinc oxide, zinc carbonate, and zinc chloride. tandfonline.comgoogle.com The reaction with zinc oxide or zinc carbonate results in the formation of water or carbon dioxide as byproducts, respectively, which can be easily removed. When using a water-soluble zinc salt like zinc chloride, the reaction proceeds via ion exchange. tandfonline.com The resulting this compound is often insoluble and can be isolated as a powder through filtration and drying. google.com The final product is the zinc salt of the amide formed from the reaction of lauroyl chloride and aspartic acid. cir-safety.orgcir-safety.org

Advanced and Green Synthesis Approaches

In line with the growing emphasis on sustainable and environmentally friendly chemical processes, advanced and green synthesis methodologies are being explored for the production of amino acid-based surfactants like this compound. whiterose.ac.ukresearchgate.net

Enzymatic Synthesis Considerations for Acyl-Amino Acid Ligands

A greener alternative to the conventional chemical synthesis of the N-lauroyl-L-aspartic acid precursor is the use of enzymes. nih.gov Biocatalysis offers several advantages, including milder reaction conditions, high selectivity, and the avoidance of toxic reagents like acyl chlorides. nih.gov

Enzymes such as lipases and acylases have been shown to be effective in catalyzing the acylation of amino acids. nih.gov For instance, acylase I from porcine kidney has been used to synthesize various N-lauroyl-L-amino acids. google.com The enzymatic synthesis can proceed via reverse hydrolysis, where the enzyme catalyzes the condensation of a fatty acid (lauric acid) and an amino acid (aspartic acid). google.com Research has shown that the addition of zinc sulfate (B86663) can enhance the activity of some aminoacylases, suggesting a potential for a one-pot synthesis of the final zinc salt. tandfonline.com

| Enzyme | Substrates | Product | Key Findings |

| Aminoacylase from Burkholderia sp. | Lauric acid, L-Phenylalanine/L-Arginine | N-lauroyl-l-phenylalanine, N-lauroyl-l-arginine | High yields (51% and 89% respectively) in an aqueous system. orgsyn.org |

| Acylase I from pig kidney | Lauric acid, various L-amino acids | N-lauroyl-L-amino acids | Effectively catalyzed synthesis in a glycerol-water system. google.com |

Solid-Phase Synthesis Techniques and Optimization

Solid-phase synthesis, a technique widely used in peptide synthesis, presents a promising avenue for the production of this compound. google.comsigmaaldrich.com This method involves attaching the amino acid to a solid support (resin) and then carrying out the acylation and subsequent reactions in a stepwise manner. sigmaaldrich.com

A patented method for the low-temperature solid-phase synthesis of zinc aspartate provides a relevant precedent. google.com This process involves mixing aspartic acid powder with a basic zinc carbonate powder, adding a controlled amount of water, and then heating the mixture to induce a reaction while drying. google.com This approach offers advantages such as reduced water consumption, lower energy requirements, and the avoidance of complex purification steps like spray drying. google.com Adapting this solid-phase technique for N-lauroyl-L-aspartic acid could involve first acylating the aspartic acid and then performing the solid-state reaction with a zinc precursor. Optimization of parameters such as the molar ratio of reactants, water content, reaction temperature, and time would be crucial for maximizing yield and purity.

| Synthesis Method | Reactants | Conditions | Outcome |

| Low-Temperature Solid-Phase | Aspartic acid powder, Basic zinc carbonate | Molar ratio 6:1, water content 20-40%, 50-100°C | Zinc aspartate powder with simplified process and reduced energy consumption. google.com |

Development of Eco-Friendly and Sustainable Synthetic Strategies

The development of eco-friendly strategies for this compound synthesis aligns with the principles of green chemistry. A key focus is the use of renewable raw materials. researchgate.net Lauric acid can be derived from coconut or palm kernel oil, and aspartic acid is a naturally occurring amino acid, making the core components of this compound bio-based. whiterose.ac.uk

Green synthesis approaches aim to minimize waste and avoid hazardous substances. The enzymatic synthesis of the precursor is a prime example of this. nih.gov Furthermore, utilizing water as a solvent where possible, or using solvent-free systems like the solid-phase synthesis method, contributes to a more sustainable process. google.com Research into the use of whole-cell biotransformation, where microorganisms are used to produce the desired compound, also presents a promising future direction for the green synthesis of amino acid surfactants. nih.gov

Structural Elucidation and Spectroscopic Characterization of Zinc Lauroyl Aspartate

Advanced Spectroscopic Investigations

Spectroscopic methods are fundamental to determining the molecular structure and bonding within Zinc Lauroyl Aspartate.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds.

For this compound, IR and Raman spectra would be expected to reveal key vibrational modes. The coordination of the zinc ion to the aspartic acid moiety would likely induce characteristic shifts in the observed frequencies compared to the free N-lauroyl-L-aspartic acid ligand.

A hypothetical data table for the expected vibrational bands is presented below for illustrative purposes. Actual wavenumbers would need to be determined experimentally.

| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amide | N-H Stretch | 3300-3500 | IR, Raman |

| Amide I | C=O Stretch | 1630-1680 | IR, Raman |

| Amide II | N-H Bend, C-N Stretch | 1510-1570 | IR |

| Carboxylate | Asymmetric COO⁻ Stretch | 1550-1610 | IR |

| Carboxylate | Symmetric COO⁻ Stretch | 1400-1440 | IR |

| Alkyl Chain | C-H Stretches | 2850-2960 | IR, Raman |

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise atomic connectivity and three-dimensional structure of a molecule in solution. ¹H-NMR and ¹³C-NMR would be essential for the characterization of this compound.

The ¹H-NMR spectrum would show signals for the protons in the lauroyl chain and the aspartic acid residue. The chemical shifts and coupling patterns of the protons on the alpha-carbon and beta-carbon of the aspartate unit would be particularly sensitive to the coordination with the zinc ion.

The ¹³C-NMR spectrum would provide information on the carbon skeleton. Significant shifts in the signals for the carboxylate carbons and the alpha-carbon of the aspartate moiety would be expected upon chelation with zinc.

A representative table of expected chemical shifts for the core aspartate structure is shown below.

| Atom | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Chemical Shift (ppm) |

| Aspartate Cα | ~50-55 | ~4.5-4.8 |

| Aspartate Cβ | ~35-40 | ~2.7-2.9 |

| Aspartate COOH (α) | ~175-180 | - |

| Aspartate COOH (β) | ~175-180 | - |

| Lauroyl C=O | ~170-175 | - |

X-ray Diffraction and Scattering Techniques for Crystalline and Amorphous Phases

X-ray diffraction (XRD) is the primary technique for determining the crystalline structure of a solid material. If this compound can be prepared in a crystalline form, single-crystal XRD could be used to determine its precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the zinc atom. Powder XRD (PXRD) would be used to analyze polycrystalline samples, providing information on the phase purity and crystal lattice parameters. voxteneo.comwikipedia.org An amorphous solid would produce a broad, featureless diffractogram, while a crystalline solid would show a distinct pattern of sharp peaks at specific diffraction angles (2θ). researchgate.net

Microscopic and Surface Characterization

Microscopy techniques are vital for understanding the morphology, particle size, and surface features of a material at the micro- and nanoscale.

Atomic Force Microscopy for Surface Topography and Interfacial Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that can provide three-dimensional images of a sample's surface. AFM would be used to study the surface topography of this compound films or individual particles with nanoscale precision. This technique can measure surface roughness and identify features like grain boundaries or self-assembled structures. In-situ AFM could also be employed to study dynamic processes at the solid-liquid interface, providing insights into its interfacial behavior.

Computational Chemistry and Theoretical Modeling of Zinc Lauroyl Aspartate

Quantum Mechanical Studies

Quantum mechanical methods are fundamental to understanding the electronic properties of Zinc Lauroyl Aspartate. These studies delve into the electronic structure and orbital interactions, which dictate the compound's chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. rsc.orgnih.gov In the context of zinc-amino acid complexes, DFT can predict geometric parameters, vibrational frequencies, and electronic properties. rsc.orgnih.gov Studies on similar zinc-amino acid complexes have shown that functionals like M06 and M06-L with a 6-311++G(d,p) basis set can provide results that are in good agreement with experimental data. rsc.org For this compound, DFT calculations would likely be employed to optimize its molecular geometry, determining bond lengths and angles between the zinc ion, the aspartate residue, and the lauroyl chain.

The reactivity of this compound can also be assessed using DFT. By calculating parameters such as the electrostatic potential surface, frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors, researchers can predict the sites most susceptible to nucleophilic or electrophilic attack. This information is crucial for understanding how the molecule might interact with other chemical species.

Table 1: Theoretical DFT-Calculated Parameters for Zinc-Amino Acid Complexes This table presents a hypothetical representation of data that could be obtained from DFT calculations on this compound, based on findings for other zinc-amino acid complexes.

| Parameter | Predicted Value | Significance |

| Zn-O Bond Length | ~2.0 - 2.2 Å | Indicates the strength and nature of the coordination bond. |

| Zn-N Bond Length | ~2.1 - 2.3 Å | Reflects the coordination environment around the zinc center. |

| Coordination Number | 4 or 6 | Determines the geometry of the complex (tetrahedral or octahedral). nih.gov |

| Binding Energy | - | Quantifies the stability of the complex. |

Molecular orbital (MO) analysis provides a detailed picture of the bonding and electronic transitions within this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the molecule's chemical reactivity and spectral properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For zinc complexes, the HOMO is often localized on the ligands, while the LUMO may have significant contributions from the metal's vacant orbitals. uwa.edu.audiva-portal.org In the case of this compound, the HOMO would likely be associated with the carboxylate groups of the aspartate and the amide linkage, while the LUMO could involve the zinc 4s and 4p orbitals. diva-portal.org Understanding the nature of these orbitals is key to predicting the compound's behavior in various chemical environments.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations can reveal how the molecule moves, changes conformation, and interacts with its surroundings, such as solvents or biological macromolecules.

The conformation of this compound can be significantly influenced by the solvent environment. MD simulations can model the behavior of the compound in different solvents, from polar to non-polar. In aqueous solutions, the hydrophilic aspartate portion is likely to interact favorably with water molecules, while the hydrophobic lauroyl chain may adopt conformations that minimize its exposure to water. nd.edunih.gov In contrast, in a non-polar solvent, the lauroyl chain would be more extended. MD simulations can track these conformational changes and provide insights into the solubility and aggregation properties of the molecule.

This compound may interact with various biological macromolecules, such as proteins and lipids. nih.gov MD simulations are an invaluable tool for modeling these interactions at an atomic level. nih.gov For instance, simulations could be used to study how this compound binds to a protein, identifying the key amino acid residues involved in the interaction and the nature of the binding forces (e.g., electrostatic interactions, hydrogen bonds, van der Waals forces). Similarly, its interaction with lipid bilayers can be modeled to understand its potential effects on cell membranes.

Predictive Modeling of Zinc-Binding Sites and Coordination Chemistry

Computational methods play a crucial role in predicting how zinc ions coordinate with ligands. unitn.itoup.commdpi.com For this compound, these models can predict the preferred coordination geometry of the zinc ion. Zinc(II) is a d10 ion and exhibits flexible coordination geometry, commonly adopting tetrahedral, trigonal bipyramidal, or octahedral arrangements. nih.gov

Table 2: Common Zinc Coordination Geometries and Ligating Residues This table, based on general knowledge of zinc coordination chemistry, illustrates the likely coordination environment for the zinc in this compound.

| Coordination Number | Geometry | Common Ligating Atoms from Amino Acids |

| 4 | Tetrahedral | N (Histidine), S (Cysteine), O (Aspartate, Glutamate) unitn.it |

| 5 | Trigonal Bipyramidal/Square Pyramidal | N, O, S |

| 6 | Octahedral | N, O, S |

Cheminformatics and Data-Driven Approaches in Compound Design

The design and optimization of cosmetic ingredients like this compound are increasingly benefiting from the integration of computational chemistry and theoretical modeling. Cheminformatics and data-driven approaches, in particular, offer powerful tools for predicting the physicochemical properties, biological activities, and interaction profiles of new and existing compounds, thereby accelerating the development cycle and providing deeper mechanistic insights. These in silico techniques are pivotal in modern cosmetic science for designing molecules with enhanced performance and safety profiles.

Cheminformatics merges chemistry with computer and information science to analyze and model chemical data. For a compound such as this compound, cheminformatics tools can be employed to manage its structural information, predict its properties, and design novel analogs with tailored functionalities. wikipedia.orgdeeporigin.com The starting point for any cheminformatics analysis is the molecular structure, from which a vast array of molecular descriptors can be calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic features, serving as the basis for developing predictive models.

One of the most established data-driven methods in compound design is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. blogspot.comscconline.org These models establish a mathematical correlation between the molecular descriptors of a set of compounds and their experimentally determined biological activity or physicochemical properties. blogspot.comscconline.org In the context of this compound, QSAR and QSPR models could be developed to predict a range of relevant endpoints for cosmetic ingredients. For instance, a QSAR model could be trained on a dataset of structurally similar compounds to predict the skin sensitization potential or comedogenicity of novel derivatives of this compound. nih.govresearchgate.net This allows for the early-stage filtering of potentially problematic structures without the need for extensive experimental testing.

The performance of such predictive models is rigorously evaluated to ensure their reliability. researchgate.net A hypothetical QSAR model for predicting the skin-conditioning efficacy of compounds related to this compound is presented in Table 1.

Table 1: Hypothetical QSAR Model for Skin-Conditioning Efficacy This table is for illustrative purposes and does not represent real experimental data.

| Model Parameter | Value | Description |

|---|---|---|

| Training Set Size | 150 compounds | Number of compounds used to build the model. |

| Test Set Size | 40 compounds | Number of compounds used to validate the model's predictive power. |

| R² (Coefficient of Determination) | 0.85 | Indicates that 85% of the variance in skin-conditioning efficacy is explained by the model. |

| Q² (Cross-Validated R²) | 0.78 | A measure of the model's internal predictive ability. |

| RMSE (Root Mean Square Error) | 0.25 | The standard deviation of the prediction errors. |

Molecular docking is another powerful computational technique that can be applied to understand the interactions of this compound at a molecular level. nih.gov As a surfactant-like molecule, it is expected to interact with proteins in the skin. Molecular docking simulations could predict the binding mode and affinity of this compound to key skin proteins, such as keratin (B1170402) or collagen. nih.govresearchgate.netresearchgate.net This information can provide insights into its mechanism of action as a skin-conditioning agent and help in designing derivatives with improved interaction profiles. The binding energies and key interacting residues can be determined, guiding the optimization of the molecular structure for enhanced efficacy.

Furthermore, computational methods are being developed for the de novo design of metal-binding sites in proteins, which can provide valuable insights into the coordination chemistry of this compound. acs.orgnih.gov Understanding the preferred coordination geometries and ligand preferences of the zinc ion can inform the design of novel metal-amino acid complexes with desired properties. rsc.org

The integration of cheminformatics and data-driven approaches provides a rational framework for the design and optimization of cosmetic ingredients like this compound. By leveraging computational power to predict properties, model molecular interactions, and analyze large datasets, scientists can accelerate the innovation process and develop safer, more effective skincare products.

Mechanistic Investigations of Zinc Lauroyl Aspartate in Biological Systems in Vitro Focus

Immunomodulatory Mechanisms (In Vitro Studies)

Molecular Pathways of Inflammatory Response Modulation

Without dedicated scientific studies on the specific biological activities of Zinc Lauroyl Aspartate, a thorough and scientifically accurate article that adheres to the requested structure and content inclusions cannot be generated at this time.

Degradation and Environmental Fate of Zinc Lauroyl Aspartate

Hydrolytic Degradation Pathways and Kinetics

Hydrolytic degradation of Zinc Lauroyl Aspartate would involve the cleavage of the amide bond linking the lauroyl group to the aspartic acid moiety. This reaction is influenced by pH and temperature. In aqueous solutions, the aspartyl residue can undergo degradation. Studies on model peptides containing aspartic acid have shown that at acidic pH levels, specific acid-catalyzed hydrolysis of the amide bond occurs. nih.gov For instance, the degradation of the hexapeptide Val-Tyr-Pro-Asp-Gly-Ala at pH levels between 0.3 and 3.0 followed pseudo-first-order kinetics, leading to the cleavage of the Asp-Gly amide bond. nih.gov

The stability of the zinc-aspartate complex is also a factor. The coordination of zinc ions with aspartic acid involves the carboxyl groups and the amino group. scirp.org The stability of such metal complexes is pH-dependent. nih.gov It can be inferred that under acidic conditions, protonation of the carboxylate and amino groups would weaken the coordination with the zinc ion, potentially facilitating the hydrolysis of the entire compound.

Table 1: Inferred Hydrolytic Degradation of this compound

| Degradation Pathway | Influencing Factors | Expected Products |

|---|---|---|

| Amide Bond Hydrolysis | pH, Temperature | Lauric Acid, Aspartic Acid, Zinc Ions |

Enzymatic Biotransformation Mechanisms

The enzymatic biotransformation of this compound is expected to be initiated by proteases and lipases, which are ubiquitous in the environment. These enzymes would target the amide and ester linkages within the molecule. The degradation of pure zinc in the presence of enzymes like pepsin and pancreatin has been observed to be influenced by the formation of corrosion products involving the enzymes themselves. nih.gov

The amino acid component, aspartate, can be utilized by microorganisms as a source of carbon and nitrogen. The fatty acid component, lauric acid, is readily biodegradable through beta-oxidation. Zinc is an essential micronutrient but can be toxic at high concentrations. Its fate is linked to its speciation and bioavailability in the environment.

Studies on pumpkin seed protein hydrolysates have shown that peptides containing aspartate can chelate with zinc, and the stability of these complexes is relevant during gastrointestinal digestion. nih.gov This suggests that enzymatic breakdown of the proteinaceous part of such complexes can release the metal ion. Similarly, for this compound, enzymatic action would likely lead to the release of zinc, lauric acid, and aspartic acid.

Table 2: Postulated Enzymatic Biotransformation of this compound

| Enzyme Class | Potential Action | Resulting Products |

|---|---|---|

| Proteases/Amidases | Cleavage of the lauroyl-aspartate amide bond | Lauric Acid, Aspartic Acid, Zinc Ions |

Photodegradation Studies and Stability Under Light Exposure

While this compound itself is not a semiconductor like ZnO, the presence of the zinc ion could potentially influence its stability under light exposure. The organic components, lauric acid and aspartic acid, are not strong chromophores and are not expected to undergo significant direct photodegradation under sunlight. However, indirect photodegradation processes mediated by other substances in the environment, such as hydroxyl radicals, could contribute to their breakdown.

Stability in Complex Chemical Matrices and Environmental Media

The stability of this compound in complex environmental media such as soil and water will be governed by a combination of hydrolytic, enzymatic, and photochemical processes. The presence of other ions and organic matter will also play a crucial role. For example, the complexation of zinc with other ligands present in the environment could lead to the dissociation of the this compound complex.

The stability of metal-aspartic acid complexes has been studied, and it is known that the formation and stability of these complexes are dependent on pH and the presence of other coordinating species. nih.govresearchgate.netresearchgate.netacs.org In chloride-containing environments, for instance, the complexation of chloride ions with zinc can compete with the formation of other zinc-containing solid phases. researchgate.net

For a structurally similar compound, sodium lauroyl sarcosinate, it is noted to be soluble in water and stable at normal temperatures but is expected to rapidly degrade in the environment into its components, lauric acid and sarcosine, which are naturally occurring. regulations.gov A similar fate can be anticipated for this compound, where it would dissociate and its components would enter their respective biogeochemical cycles.

Table 3: Factors Affecting the Stability of this compound in Environmental Media

| Environmental Medium | Key Factors | Potential Impact |

|---|---|---|

| Water | pH, Microbial Activity, Presence of other ions | Hydrolysis, Biodegradation, Ligand Exchange |

| Soil | Organic Matter Content, Microbial Population, pH | Adsorption, Biodegradation |

Advanced Analytical Methodologies for Zinc Lauroyl Aspartate Research

Elemental Analysis and Speciation Techniques

The accurate quantification of zinc and the determination of its chemical environment within the lauroyl aspartate matrix are fundamental to understanding the compound's properties and ensuring its quality.

Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful techniques for the precise determination of the total zinc content in Zinc Lauroyl Aspartate. These methods are widely used for elemental analysis in various samples, including pharmaceuticals and biological materials nih.govnih.govcdc.gov.

AAS measures the absorption of light by free atoms in the gaseous state. For zinc analysis, a sample of this compound is first digested to liberate the zinc ions. The sample is then introduced into a flame or a graphite furnace to atomize the zinc. A light beam specific to zinc is passed through the atomic vapor, and the amount of light absorbed is proportional to the zinc concentration olympianwatertesting.com. Flame AAS is a common and robust method for zinc analysis olympianwatertesting.com.

ICP-OES and ICP-MS offer higher sensitivity and the capability for multi-element analysis. In these techniques, the digested sample is introduced into an argon plasma, which excites the zinc atoms (ICP-OES) or ionizes them (ICP-MS). In ICP-OES, the excited atoms emit light at characteristic wavelengths, and the intensity of the emission is measured to quantify the zinc concentration fda.gov. ICP-MS, on the other hand, separates and detects the ions based on their mass-to-charge ratio, providing exceptional sensitivity for trace and ultra-trace elemental analysis cdc.govvitas.no. The choice of technique often depends on the required detection limits and the sample matrix escholarship.orgescholarship.orgresearchgate.net.

Table 1: Comparison of Atomic Spectroscopy Techniques for Total Zinc Quantification

| Technique | Principle | Typical Detection Limit for Zinc | Key Advantages |

|---|---|---|---|

| AAS | Light absorption by ground-state atoms | ppb range | Cost-effective, robust |

| ICP-OES | Light emission from excited atoms in a plasma | ppb range | Multi-element capability, fewer chemical interferences than AAS |

| ICP-MS | Mass spectrometric detection of ions from a plasma | ppt range | Highest sensitivity, isotopic analysis capability |

X-ray Fluorescence (XRF) and X-ray Absorption Spectroscopy (XAS) are non-destructive techniques that provide information beyond total elemental concentration, offering insights into the chemical state and local atomic environment of zinc in this compound.

XRF is a rapid and non-destructive technique used for elemental analysis thermofisher.com. When a sample is irradiated with high-energy X-rays, core-level electrons are ejected from the atoms. The resulting vacancies are filled by electrons from higher energy levels, leading to the emission of fluorescent X-rays with energies characteristic of each element. The intensity of these fluorescent X-rays is proportional to the concentration of the element in the sample. XRF is particularly useful for screening and quality control of materials, including the determination of zinc content in various products xrfresearch.comnih.govrsc.org.

XAS is a powerful tool for probing the local geometric and electronic structure of a specific element within a compound acs.org. By tuning the energy of an X-ray beam and measuring the absorption by the sample, one can obtain information about the oxidation state, coordination number, and identity of neighboring atoms to the absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information on the oxidation state and coordination geometry of the zinc atom nih.govosti.govacs.org. The Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the number, type, and distance of the atoms immediately surrounding the zinc atom. These techniques are invaluable for characterizing the coordination environment of zinc in the lauroyl aspartate complex.

Table 2: X-ray Techniques for Zinc Analysis

| Technique | Information Provided | Sample Requirements | Key Applications for this compound |

|---|---|---|---|

| XRF | Elemental composition | Solid or liquid | Rapid quantification of total zinc content |

| XAS | Oxidation state, coordination number, bond distances | Solid, liquid, or gas | Determination of the local chemical environment of zinc |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for assessing the purity of this compound and for identifying any related substances, impurities, or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry rsc.org. This makes it an ideal method for the analysis of non-volatile and thermally labile compounds like this compound.

For purity analysis, a reversed-phase HPLC method can be developed to separate this compound from any starting materials, by-products, or degradation products mdpi.comresearchgate.net. The separated components are then introduced into the mass spectrometer, which provides mass information that aids in their identification and quantification. LC-MS is also invaluable for metabolite profiling, allowing for the detection and identification of metabolites of this compound in various biological matrices nih.govyoutube.com. The use of high-resolution mass spectrometry can further aid in the structural elucidation of unknown impurities or metabolites bohrium.comresearchgate.net.

Table 3: Typical LC-MS Parameters for Amino Acid-Based Surfactant Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile with additives like formic acid or ammonium acetate wordpress.com |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the separation and identification of volatile and semi-volatile organic compounds leeder-analytical.com. While this compound itself is not amenable to direct GC analysis due to its low volatility, GC-MS is crucial for the analysis of potential volatile degradation products that may form during manufacturing or storage.

Any volatile impurities or degradation products can be extracted from the this compound sample using an appropriate solvent or by headspace analysis. The extracted components are then separated based on their boiling points and interactions with the GC column. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum that can be used for identification by comparison to spectral libraries researchgate.netnih.gov.

Capillary Electrophoresis for Compound Purity and Interaction Studies

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility nih.gov. It offers advantages such as high efficiency, short analysis times, and minimal sample consumption creative-proteomics.com.

For purity assessment, Capillary Zone Electrophoresis (CZE) can be employed to separate this compound from charged impurities researchgate.netgoogle.comnih.gov. The separation is based on the charge-to-size ratio of the analytes.

Furthermore, Affinity Capillary Electrophoresis (ACE) is a powerful technique for studying the non-covalent interactions between molecules nih.govnih.gov. ACE can be used to investigate the binding of this compound to other molecules, such as proteins or other components in a formulation. By observing changes in the migration time of a molecule in the presence of its binding partner, it is possible to determine binding constants and study the thermodynamics of the interaction nih.govresearchgate.net. This is particularly relevant for understanding the behavior of this compound in complex systems.

Table 4: Applications of Capillary Electrophoresis in this compound Research

| CE Mode | Application | Principle |

|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Purity analysis | Separation based on charge-to-size ratio |

| Affinity Capillary Electrophoresis (ACE) | Interaction studies | Separation based on changes in electrophoretic mobility upon binding |

Microscale Thermophoresis for Biomolecular Interaction Kinetics

Microscale Thermophoresis (MST) is a powerful biophysical technique utilized to quantify biomolecular interactions in solution. wikipedia.orgnih.govnih.gov This immobilization-free method measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. wikipedia.orgnih.govmdpi.com The thermophoretic movement of a molecule is highly sensitive to changes in its size, charge, conformation, and hydration shell, making MST an ideal tool for studying the binding kinetics of molecules like this compound to target biomolecules. nih.govnih.govmdpi.com

The core principle of MST involves inducing a precise temperature gradient within a capillary containing the molecules of interest using an infrared laser. wikipedia.orgnih.gov One of the binding partners is fluorescently labeled, either extrinsically with a fluorophore or intrinsically through the fluorescence of amino acids like tryptophan. nih.govpharmiweb.com The movement of the fluorescently labeled molecule in the temperature gradient is monitored. nih.gov When a ligand, such as this compound, binds to the labeled target molecule, the resulting complex will have different thermophoretic properties compared to the unbound molecule. nih.gov This change in movement is detected as a change in the fluorescence signal within the heated region, allowing for the precise determination of binding affinities, often expressed as the dissociation constant (Kd). wikipedia.orgnih.gov

A key advantage of MST is its ability to perform measurements in a wide range of buffers and even in complex biological liquids like cell lysates, providing conditions that can closely mimic the native environment of the interaction. wikipedia.orgnih.gov The technique has a low sample consumption and delivers results in a short amount of time. nih.govnih.gov

In a hypothetical study to investigate the interaction between this compound and a target protein, a titration experiment would be performed. A constant concentration of the fluorescently labeled target protein would be mixed with varying concentrations of this compound. The samples are then loaded into capillaries, and the MST instrument measures the thermophoretic movement for each concentration.

The resulting data is typically plotted as the normalized fluorescence change against the logarithm of the ligand concentration, generating a binding curve. This curve can then be fitted to a suitable binding model to calculate the dissociation constant (Kd), which quantifies the binding affinity between this compound and its target.

Hypothetical Research Findings for this compound Interaction with Target Protein X

| Concentration of this compound (µM) | Normalized Fluorescence (‰) |

| 0.01 | 9.8 |

| 0.05 | 9.5 |

| 0.1 | 8.9 |

| 0.5 | 7.2 |

| 1 | 5.1 |

| 5 | 2.3 |

| 10 | 0.5 |

| 50 | -1.7 |

| 100 | -3.8 |

| 500 | -5.9 |

| 1000 | -6.1 |

From this hypothetical data, a binding affinity (Kd) of 1.5 µM could be determined for the interaction between this compound and Target Protein X. This would indicate a moderate affinity, providing a quantitative measure of the biomolecular interaction.

Future Directions and Emerging Research Avenues for Zinc Lauroyl Aspartate

Integration of Multi-Omics Approaches in Mechanistic Research

The advent of multi-omics technologies—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a powerful lens through which to investigate the intricate interactions of Zinc Lauroyl Aspartate with biological systems. A multi-omics approach could provide a holistic view of the cellular and molecular responses to this compound, moving beyond simple functional observations. nih.govmdpi.comnih.govresearchgate.netresearchgate.net

Future research endeavors could focus on:

Transcriptomic Analysis: Investigating how this compound influences gene expression in skin cells. This could reveal whether it upregulates or downregulates genes associated with inflammation, collagen synthesis, or other key dermatological pathways.

Proteomic Profiling: Identifying changes in the protein landscape of cells exposed to this compound. This would provide direct insights into the functional changes occurring within the cells, such as alterations in structural proteins or enzymes.

Metabolomic Studies: Analyzing the metabolic byproducts of cellular interaction with this compound. This could uncover its metabolic fate and its influence on cellular energy pathways.

By integrating these datasets, researchers can construct comprehensive molecular networks that illustrate the compound's mechanism of action. mdpi.comresearchgate.net This could be particularly valuable in understanding any potential bioactive properties beyond its role as a binding agent.

Development of Advanced In Vitro Models for Complex Interaction Studies

To accurately predict the effects of this compound on human skin, future research will need to employ advanced in vitro models that more closely mimic the complexity of the skin's microenvironment. nih.govmattek.comnih.govmattek.com Traditional two-dimensional cell cultures are often insufficient for capturing the nuanced interactions that occur in a three-dimensional tissue structure. nih.gov

Emerging research avenues in this area include:

3D Skin Equivalents: Utilizing reconstructed human epidermis or full-thickness skin models to study the penetration, distribution, and biological effects of this compound in a more physiologically relevant context. nih.govnih.govresearchgate.net These models can provide insights into its interaction with different skin layers and cell types.

Skin-on-a-Chip Technology: Employing microfluidic devices that simulate the dynamic conditions of the skin, including perfusion and mechanical stress. nih.gov This would allow for a more dynamic assessment of the compound's behavior and its influence on cellular communication and immune responses within the skin. nih.gov

Co-culture Systems: Developing models that include multiple cell types found in the skin, such as keratinocytes, fibroblasts, and immune cells, to study the complex interplay between these cells in the presence of this compound.

These advanced models can offer a more accurate and ethical alternative to animal testing for evaluating the performance and potential biological activities of cosmetic ingredients. nih.gov

Rational Design and Structure-Activity Relationship Studies for Enhanced Functionality

The principles of rational design and the systematic study of structure-activity relationships (SAR) can be applied to this compound to optimize its properties and potentially develop new functionalities. SAR studies establish a correlation between a molecule's chemical structure and its biological activity.

Future research in this domain could involve:

Computational Modeling: Utilizing molecular modeling and simulation techniques to predict how modifications to the chemical structure of this compound—such as altering the fatty acid chain length or the amino acid component—could affect its physical properties (e.g., solubility, stability) and its interaction with biological targets. researchgate.netnih.gov

Synthesis of Analogs: Systematically synthesizing a library of this compound derivatives with varied structural features. These analogs would then be screened for desired properties, such as enhanced skin affinity, improved bioavailability of zinc, or novel biological activities.

Spectroscopic and Crystallographic Analysis: Employing advanced analytical techniques to elucidate the precise three-dimensional structure of this compound and its complexes. nih.gov This information is crucial for understanding its chemical behavior and for guiding the rational design of new molecules. nih.gov

By combining computational and experimental approaches, researchers can accelerate the discovery of next-generation compounds with tailored functionalities for cosmetic and potentially dermatological applications.

Interactive Data Table: Potential Research Focus for this compound

| Research Area | Methodology | Potential Research Questions | Desired Outcome |

| Mechanistic Research | Multi-Omics (Transcriptomics, Proteomics, Metabolomics) | How does this compound alter gene and protein expression in skin cells? What are its metabolic pathways? | A detailed understanding of the compound's molecular mechanism of action. |

| Complex Interaction Studies | Advanced In Vitro Models (3D Skin Equivalents, Skin-on-a-Chip) | What is the penetration profile of this compound in human skin? Does it modulate intercellular communication? | Improved prediction of in vivo effects and identification of novel biological activities. |

| Enhanced Functionality | Rational Design and SAR | How do structural modifications affect the physicochemical and biological properties of this compound? | Development of optimized derivatives with enhanced performance or new applications. |

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing zinc lauroyl aspartate?

this compound is synthesized by reacting lauroyl chloride with aspartic acid derivatives, followed by chelation with zinc ions. Key characterization techniques include:

- FTIR and NMR spectroscopy to confirm ester/amide bond formation and zinc coordination .

- Elemental analysis to verify stoichiometry and purity.

- Thermogravimetric analysis (TGA) to assess thermal stability. Experimental protocols should adhere to reproducibility standards, with detailed synthesis steps and purity criteria documented in line with guidelines for reporting new compounds .

Q. How can researchers quantify this compound in complex formulations (e.g., biomaterials or topical agents)?

Analytical methods include:

- High-performance liquid chromatography (HPLC) with UV/Vis detection, optimized using a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

- Inductively coupled plasma mass spectrometry (ICP-MS) for zinc quantification, ensuring minimal interference from other metal ions.

- LC-MS/MS for structural confirmation and trace-level detection. Method validation must include recovery rates and limit of detection (LOD) calculations, as per analytical chemistry best practices .

Q. What experimental designs are suitable for assessing the stability of this compound under varying pH and temperature conditions?

Use accelerated stability testing with factorial designs:

- Variables : pH (4–9), temperature (25–60°C), and exposure time (1–30 days).

- Response metrics : Degradation products (monitored via HPLC) and zinc ion release (via ICP-MS). Statistical tools like ANOVA can identify significant degradation pathways, while Arrhenius modeling predicts shelf-life .

Advanced Research Questions

Q. How do molecular interactions between this compound and lipid bilayers influence its efficacy in drug delivery systems?

Advanced methodologies include:

- Differential scanning calorimetry (DSC) to study phase transitions in lipid bilayers.

- Fluorescence anisotropy with probes like DPH to measure membrane fluidity changes.

- Molecular dynamics simulations to model binding affinities and insertion mechanisms. Conflicting data on membrane permeability may arise from variations in lipid composition or zinc coordination dynamics, necessitating controlled experimental replicates .

Q. What mechanistic insights explain the chelation behavior of this compound compared to other zinc-amino acid complexes?

Employ X-ray absorption spectroscopy (XAS) to probe zinc coordination geometry.

Q. How can researchers resolve contradictions in reported antimicrobial efficacy of this compound?

Potential factors causing variability:

- Purity of the compound (e.g., residual solvents affecting bioactivity).

- Test organism specificity (Gram-positive vs. Gram-negative bacteria). Mitigation strategies:

- Standardize protocols using CLSI guidelines.

- Include positive controls (e.g., zinc pyrithione) and assess minimum inhibitory concentrations (MICs) across multiple strains .

Methodological Frameworks

How to apply the PICOT framework to formulate research questions on this compound’s therapeutic potential?

Example:

- Population : In vitro models of keratinocytes.

- Intervention : this compound at 0.1–1.0 mM concentrations.

- Comparison : Zinc-free lauroyl aspartate or zinc chloride.

- Outcome : Anti-inflammatory cytokine modulation (e.g., IL-6 reduction).

- Time : 24–72 hours post-treatment. This structure ensures hypothesis-driven experiments and comparability with prior studies .

Q. What ethical and reproducibility considerations apply when reporting this compound research?

- Data transparency : Share raw spectra, chromatograms, and computational input files via repositories like Zenodo.

- Pre-registration : Document experimental designs on platforms like Open Science Framework to avoid selective reporting.

- Conflict of interest disclosure : Declare funding sources or institutional partnerships that may bias interpretations .

Data Presentation Guidelines

-

Tables : Include molecular weight, solubility, and stability data (see example below).

Property Value/Description Method Reference Molecular weight 339.41 g/mol Elemental analysis Solubility in water pH-dependent (low above 7) ICP-MS -

Figures : Use Arrhenius plots for stability data or molecular docking diagrams for interaction studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.